ラトルンクリンA
概要
説明
ラトルンクリンA: は、G-アクチン (球状アクチン)を隔離し、F-アクチン (フィラメント状アクチン)の集合を阻害する、2-チアゾリジン-4-オンマクロライドです。 This compoundは、上記海綿から初めて単離され、その興味深い性質により注目を集めています .
科学的研究の応用
ラトルンクリンAは様々な分野で応用されています:
癌研究: 抗転移特性により、癌細胞の移動を研究するための貴重なツールとなっています。
細胞生物学: 研究者はthis compoundを使用して、アクチン動態や細胞骨格の変化を調べます。
創薬: this compoundは、新規治療薬の潜在的なリード化合物として役立ちます。
作用機序
ラトルンクリンAは、G-アクチンに結合してF-アクチンへの組み込みを阻害することにより、アクチン細胞骨格を破壊します。この破壊は、細胞の形状、運動性、分裂に影響を与えます。分子標的は、アクチンモノマーとアクチン結合タンパク質ゲルソリンです。
6. 類似化合物の比較
This compoundは、アクチン動態を特異的に標的とする独自の能力によって際立っています。類似の化合物には、サイトカラシンやジャスプラキノリドがありますが、作用機序は異なります。
生化学分析
Biochemical Properties
Latrunculin A has a significant role in biochemical reactions. It interacts with actin, a crucial protein involved in cell structure and movement . By binding to actin monomers, Latrunculin A prevents them from polymerizing, thereby disrupting the actin network . This interaction is highly specific and occurs near the nucleotide binding cleft of the actin molecule .
Cellular Effects
Latrunculin A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the actin cytoskeleton, which can lead to changes in cell shape and motility . This disruption can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Latrunculin A involves its binding to actin monomers, which prevents them from polymerizing and forming part of the actin cytoskeleton . This binding occurs near the nucleotide binding cleft of the actin molecule . The result is a disruption of the actin network within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Latrunculin A can change over time. It is provided as a lyophilized powder that is stable for 2 to 3 years when stored at ≤–20 ̊C and desiccated . Stock solutions are stable for at least 2 to 3 months at ≤–20 ̊C .
Dosage Effects in Animal Models
The effects of Latrunculin A vary with different dosages in animal models. For example, in a peritoneal dissemination model of human gastric cancer in mice, intraperitoneal injection of Latrunculin A significantly improved survival rate .
Metabolic Pathways
Latrunculin A is involved in the actin polymerization pathway. It binds to actin monomers and prevents them from polymerizing, thereby disrupting the actin network .
Transport and Distribution
Latrunculin A is transported and distributed within cells and tissues. After production in the choanocytes, the latrunculin is transferred via the archeocytes to the vulnerable areas of the sponges where defense is needed, such as injured or regenerating sites .
Subcellular Localization
Latrunculin A localizes to the actin cytoskeleton within the cell . By binding to actin monomers, it disrupts the actin network and affects its activity and function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路:: ラトルンクリンAの合成は、環化とマクロラクトン化を含むいくつかの工程を伴います。合成経路は異なる場合がありますが、重要な工程としては、チアゾリジン-4-オン環の形成とそれに続くマクロラクトン化により最終化合物が得られることが挙げられます。
反応条件::- 環化: チアゾリジン-4-オン環の形成には、塩化チオニルや五酸化リンなどの特定の試薬と条件が必要な場合が多いです。
- マクロラクトン化: マクロラクトン化工程は、通常、酸触媒によるエステル化によってマクロサイクルを閉じる工程です。
工業生産:: this compoundは主に天然源から得られますが、工業生産のためのスケーラブルな合成経路を開発する取り組みが進められています。
化学反応の分析
反応の種類:: ラトルンクリンAは様々な化学反応に関与しています:
G-アクチンの隔離: this compoundはモノマーアクチンに結合し、F-アクチンフィラメントへの重合を防ぎます。
有糸分裂紡錘体形成の阻害: this compoundはアクチン動態を破壊することで、細胞分裂に影響を与えます。
塩化チオニル: 環化に使用されます。
酸触媒によるエステル化: マクロラクトン化に必須です。
主要な生成物:: this compoundの作用の主要な生成物は、アクチン重合の阻害であり、細胞プロセスが変化します。
類似化合物との比較
Latrunculin A stands out due to its unique ability to specifically target actin dynamics. Similar compounds include cytochalasins and jasplakinolides, but their mechanisms differ.
特性
IUPAC Name |
(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVBPZROPPMBLW-IZGXTMSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893488 | |
Record name | Latrunculin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-93-6 | |
Record name | Latrunculin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76343-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latrunculin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrunculin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | latrunculin a | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Latrunculin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LATRUNCULIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Latrunculin A and what is its primary molecular target?
A1: Latrunculin A (LatA) is a marine toxin originally isolated from the Red Sea sponge Negombata magnifica. It exhibits potent and selective binding to actin monomers (G-actin), disrupting actin polymerization and affecting various cellular processes reliant on the actin cytoskeleton [, , , ].
Q2: How does Latrunculin A interact with actin monomers?
A2: Latrunculin A binds to a specific site on G-actin, forming a 1:1 complex []. This binding event prevents the incorporation of G-actin into filamentous actin (F-actin), ultimately leading to disruption of the actin cytoskeleton [, , , , , ].
Q3: Which cellular processes are affected by Latrunculin A's disruption of the actin cytoskeleton?
A3: Latrunculin A impacts numerous cellular processes, including cytokinesis, cell migration, endocytosis, and exocytosis [, , , , , , , , ]. Its effects have been studied in various cell types, including yeast, mammalian cells, and platelets [, , , , , , , , , , , , , ].
Q4: Are there differences in how Latrunculin A affects different types of actin structures?
A4: Yes, Latrunculin A appears to have a more pronounced effect on cortical actin structures compared to rapidly turning over actin stress fibers []. For instance, it significantly inhibits bombesin/gastrin-releasing peptide (GRP) receptor internalization, which is dependent on cortical actin, but has minimal effect on stress fibers disrupted by cytochalasin D or HA-1077 [].
Q5: Can Latrunculin A affect intracellular signaling pathways?
A5: Yes, Latrunculin A can influence intracellular signaling pathways indirectly through its effects on the actin cytoskeleton. For example, in fission yeast, LatA treatment leads to Imp1p-dependent nuclear translocation of the transcription factor Pap1p, which then induces the expression of the caf5 gene, encoding an efflux pump. This suggests a stress response pathway activated by LatA-induced cytoskeletal perturbations [].
Q6: What is the molecular formula and weight of Latrunculin A?
A6: Latrunculin A has the molecular formula C20H27NO5S and a molecular weight of 393.5 g/mol [].
Q7: Is there spectroscopic data available for Latrunculin A?
A7: While the provided abstracts do not specify particular spectroscopic data, Latrunculin A and its analogues have been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as part of their structural elucidation and studies on structure-activity relationships [].
Q8: Does Latrunculin A possess catalytic activity?
A9: Latrunculin A is not known to have any catalytic properties. It acts by binding to G-actin and sequestering it, thereby preventing its incorporation into F-actin. It does not catalyze any chemical reactions [, , , ].
Q9: Have computational methods been used to study Latrunculin A?
A10: Yes, computational studies have been employed to analyze the binding of Latrunculin A and its analogues to G-actin. These studies have provided valuable insights into the structure-activity relationships of Latrunculin A, enabling the design of more potent and synthetically accessible analogues [].
Q10: How do structural modifications of Latrunculin A affect its activity?
A11: Diverted total synthesis approaches have revealed valuable insights into Latrunculin A's SAR. For example, replacing the thiazolidinone ring with an oxazolidinone moiety only slightly reduces its actin-binding affinity. Additionally, removing methyl branches from the macrocycle significantly increases its potency while simplifying its synthesis [].
Q11: Are there synthetic analogues of Latrunculin A with improved properties?
A12: Yes, synthetic efforts have produced analogues like compound 44, which surpasses the potency of Latrunculin B in disrupting actin polymerization while being easier to synthesize [].
Q12: What are the safety considerations and regulations surrounding the use of Latrunculin A in research?
A12: As a potent toxin, Latrunculin A necessitates careful handling and appropriate safety measures in research settings. Researchers should consult relevant safety data sheets and follow established laboratory protocols for handling hazardous substances.
Q13: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of Latrunculin A?
A13: The provided abstracts primarily focus on the in vitro effects and mechanisms of action of Latrunculin A. Detailed information on its PK/PD properties, including ADME, would require further investigation, particularly if considering its potential therapeutic use.
Q14: What in vitro models have been used to study the effects of Latrunculin A?
A14: Latrunculin A's effects have been extensively studied in various in vitro models, including:
- Yeast cells: Investigating cell cycle progression, cytokinesis, and stress responses [, , , ].
- Mammalian cells: Examining receptor internalization, cell migration, and signal transduction pathways [, , , , ].
- Platelets: Assessing granule secretion, actin dynamics, and integrin activation [, , ].
Q15: Has Latrunculin A been tested in animal models?
A17: While the provided abstracts don't mention specific animal model studies, Latrunculin A has been used in animal models to investigate developmental processes, such as in C. elegans embryos [] and in mouse cloning studies [, , ]. Further research in relevant animal models would be needed to explore its therapeutic potential and assess its safety and efficacy in vivo.
Q16: Have there been any clinical trials involving Latrunculin A?
A16: Latrunculin A is not currently used in clinical settings, and no clinical trials have been conducted to evaluate its safety and efficacy in humans.
Q17: Are there any known mechanisms of resistance to Latrunculin A?
A19: While specific mechanisms of resistance haven't been extensively documented in the provided abstracts, mutations in actin itself could potentially confer resistance to Latrunculin A, as seen in yeast studies where a mutation in actin (D157E) confers resistance to Latrunculin A by altering its binding site [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。